5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane
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Overview
Description
5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom. The presence of the 4-propylphenyl group and the two methyl groups on the ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronic esters with diols. One common method is the condensation reaction between 4-propylphenylboronic acid and 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: It can be used as a probe for studying boron transport and metabolism in biological systems.
Industry: Used in the production of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and as a molecular probe. The dioxaborinane ring structure also allows for interactions with other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Lacks the propyl group, leading to different chemical properties.
5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane: Contains a methyl group instead of a propyl group, affecting its reactivity.
5,5-Dimethyl-2-(4-ethylphenyl)-1,3,2-dioxaborinane: Contains an ethyl group, which alters its physical and chemical properties.
Uniqueness
The presence of the 4-propylphenyl group in 5,5-Dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane imparts unique steric and electronic effects, making it distinct from other similar compounds. These effects influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications.
Properties
Molecular Formula |
C14H21BO2 |
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Molecular Weight |
232.13 g/mol |
IUPAC Name |
5,5-dimethyl-2-(4-propylphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C14H21BO2/c1-4-5-12-6-8-13(9-7-12)15-16-10-14(2,3)11-17-15/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
DMVXUZLIMSBAIZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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